molecular formula C52H60O10P2 B12099939 13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene

13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene

Cat. No.: B12099939
M. Wt: 907.0 g/mol
InChI Key: QJKJJDQFPVZWPZ-UHFFFAOYSA-N
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Description

The compound “13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene” is a highly complex organic molecule. It features multiple dioxolane rings and a phosphapentacyclo structure, indicating its potential use in advanced chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of dioxolane rings and the incorporation of the phosphapentacyclo structure. Typical reaction conditions may include:

    Temperature: Controlled to prevent decomposition.

    Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: Acid or base catalysts to facilitate ring formation.

Industrial Production Methods

Industrial production would require scaling up the laboratory synthesis, ensuring purity and yield. This might involve:

    Batch Reactors: For controlled synthesis.

    Purification Techniques: Such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dioxolane rings.

    Reduction: Reduction reactions could target the phosphapentacyclo structure.

    Substitution: Possible at various reactive sites within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate.

    Reducing Agents: Like lithium aluminum hydride.

    Solvents: Organic solvents to dissolve the compound and reagents.

Major Products

    Oxidation Products: Modified dioxolane rings.

    Reduction Products: Altered phosphapentacyclo structures.

    Substitution Products: Varied depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst in organic reactions.

    Material Science: Incorporation into polymers or advanced materials.

Biology

    Biochemical Studies: Investigating interactions with biological molecules.

Medicine

    Drug Development: Potential as a scaffold for drug molecules.

Industry

    Advanced Manufacturing: Use in the production of high-performance materials.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example:

    Catalysis: It may act by stabilizing transition states.

    Drug Development: Interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Dioxolane Derivatives: Compounds with similar ring structures.

    Phosphapentacyclo Compounds: Molecules with analogous phosphapentacyclo frameworks.

Uniqueness

This compound’s unique combination of dioxolane and phosphapentacyclo structures sets it apart, potentially offering unique reactivity and applications.

Properties

Molecular Formula

C52H60O10P2

Molecular Weight

907.0 g/mol

IUPAC Name

13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene

InChI

InChI=1S/C52H60O10P2/c1-51(2)53-29-43(55-51)49(61-63-57-39-25-21-31-13-5-9-17-35(31)45(39)46-36-18-10-6-14-32(36)22-26-40(46)58-63)50(44-30-54-52(3,4)56-44)62-64-59-41-27-23-33-15-7-11-19-37(33)47(41)48-38-20-12-8-16-34(38)24-28-42(48)60-64/h21-28,43-44,49-50H,5-20,29-30H2,1-4H3

InChI Key

QJKJJDQFPVZWPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)OP3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7)OP8OC9=C(C1=C(CCCC1)C=C9)C1=C(O8)C=CC2=C1CCCC2)C

Origin of Product

United States

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